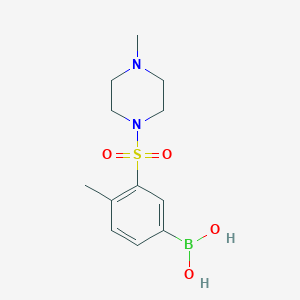
(4-Methyl-3-((4-methylpiperazin-1-yl)sulfonyl)phenyl)boronic acid
描述
(4-Methyl-3-((4-methylpiperazin-1-yl)sulfonyl)phenyl)boronic acid is a useful research compound. Its molecular formula is C12H19BN2O4S and its molecular weight is 298.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
(4-Methyl-3-((4-methylpiperazin-1-yl)sulfonyl)phenyl)boronic acid, also referred to by its CAS number 1139717-76-2, is a boronic acid derivative with potential applications in medicinal chemistry. This compound is notable for its interactions with various biological targets, particularly in the context of antibacterial and anticancer activities. This article reviews the biological activity of this compound, highlighting relevant studies, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 220.08 g/mol. The compound features a boronic acid functional group, which is known for its ability to form reversible covalent bonds with diols and other nucleophiles, making it a versatile building block in drug design.
Antibacterial Activity
Recent studies have demonstrated that boronic acids can inhibit penicillin-binding proteins (PBPs), which are essential for bacterial cell wall synthesis. The compound's ability to form tricovalent complexes with PBPs has been observed, leading to significant antibacterial effects against various strains of bacteria.
Table 1: Inhibition Properties Against Bacterial PBPs
| Protein Tested | Residual Activity (%) |
|---|---|
| PBP3 from P. aeruginosa | 16 ± 6 |
| PBP3 from H. influenzae | 32 ± 3 |
| PBP3 from A. baumannii | 73 ± 3 |
| PBP3 from E. coli | >90 |
| PBP2 from N. gonorrhoeae | >90 |
The data indicates that the compound exhibits variable inhibitory effects depending on the bacterial strain, with notable potency against Pseudomonas aeruginosa and Haemophilus influenzae .
Anticancer Activity
Boronic acids have also been investigated for their anticancer properties. The compound has shown promise as a proteasome inhibitor, which can halt cell cycle progression in cancer cells. For instance, studies have indicated that certain boronic acid derivatives can induce G2/M phase arrest in U266 cells, leading to growth inhibition.
Case Study: Proteasome Inhibition
In vitro studies have revealed that some boronic acid derivatives exhibit IC50 values in the nanomolar range against cancer cell lines, suggesting strong potential as therapeutic agents . The mechanism involves competitive inhibition of the proteasome, disrupting protein degradation pathways crucial for cancer cell survival.
The biological activity of this compound is primarily attributed to its ability to interact with serine residues in target proteins via boronate ester formation. This interaction leads to the inhibition of enzymatic functions critical for bacterial growth and cancer cell proliferation.
Binding Studies
High-throughput crystallography has been utilized to elucidate the binding interactions between this compound and PBPs. The formation of stable complexes was confirmed through structural analysis, indicating that the compound effectively occupies the active site of target proteins .
Pharmacokinetic Properties
Pharmacokinetic studies are essential for evaluating the therapeutic potential of any new compound. Preliminary investigations suggest that this boronic acid derivative demonstrates favorable absorption characteristics; however, further optimization is required to enhance its bioavailability and target tissue concentration .
属性
IUPAC Name |
[4-methyl-3-(4-methylpiperazin-1-yl)sulfonylphenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19BN2O4S/c1-10-3-4-11(13(16)17)9-12(10)20(18,19)15-7-5-14(2)6-8-15/h3-4,9,16-17H,5-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPLZQVXVQDDVTP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)C)S(=O)(=O)N2CCN(CC2)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19BN2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















